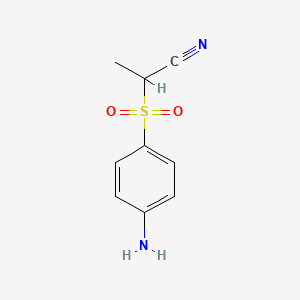![molecular formula C9H10ClNO3S B1527362 [4-(甲基氨基)苯基]甲磺酰氯 CAS No. 1250541-64-0](/img/structure/B1527362.png)
[4-(甲基氨基)苯基]甲磺酰氯
描述
“[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride” is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 g/mol .
Molecular Structure Analysis
The InChI code for “[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride” is1S/C9H10ClNO3S/c1-11-9(12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride” is a powder with a storage temperature of -10°C .科学研究应用
化学反应和测定
化合物[4-(甲基氨基)苯基]甲磺酰氯在特定条件下参与各种化学反应,有助于开发分析测定。例如,在酸性和温和温度条件下,它与丙二醛(MDA)和4-羟基烯醛发生反应,形成具有强烈最大吸收的稳定色团。这种反应通过甲磺酸优化,已应用于新的脂质过氧化物的比色测定,可测量MDA和4-羟基烯醛,这在研究生物样本中的脂质过氧化中具有重要意义(Gérard-Monnier等,1998年)。
合成应用
这种化学物质还用于合成复杂分子。例如,锂化的(苯基磺酰)甲烷与对映纯的N-二苯基磷酰基环丙烷反应,经过几个步骤后产生高产率和优异立体选择性的2,5-二取代3-(苯基磺酰)吡咯烷(Craig et al., 2000)。另一项研究描述了由甲磺酰氯和二苯基胺合成的N,N-二苄基甲磺酰胺的分子堆积,突出了由甲磺酰氯衍生的化合物的结构方面(Datta et al., 2008)。
溶液行为研究
此外,研究探讨了与[4-(甲基氨基)苯基]甲磺酰氯相关的化合物的溶液行为。一项研究集中于4-(4-甲醛苯乙烯基)-1-甲基吡啶甲磺酸盐,显示在水溶液中的胶束型聚集,这可能对理解相关化合物的溶液动力学有影响(Crowther & Eagland, 1997)。
氧化研究
对类似化合物的氧化反应的研究,如甲基(甲硫基)甲磺酰氧化物,揭示了在特定条件下形成双(甲磺酰基)甲烷。这些研究有助于我们理解氧化过程并在合成各种磺酰化合物中的潜在应用(Ogura et al., 1980)。
生化分析
Biochemical Properties
[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, leading to the formation of stable complexes. This compound is known to react with nucleophilic groups such as amines and thiols, which are commonly found in proteins and enzymes . The nature of these interactions often involves the formation of sulfonamide or sulfonate ester linkages, which can alter the activity and function of the target biomolecules.
Cellular Effects
The effects of [4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit or activate specific enzymes, leading to changes in metabolic flux and the regulation of gene expression . These modifications can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, [4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride exerts its effects through covalent modification of biomolecules. It can bind to active sites of enzymes, leading to enzyme inhibition or activation. This binding often involves the formation of a covalent bond between the sulfonyl chloride group and nucleophilic residues in the enzyme’s active site . Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of [4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by inhibiting or activating key enzymes in metabolic pathways . For example, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.
Transport and Distribution
Within cells and tissues, [4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function . The compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of specific transporters.
Subcellular Localization
The subcellular localization of [4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization can also affect the stability and degradation of the compound, influencing its overall efficacy.
属性
IUPAC Name |
[4-(methylcarbamoyl)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11-9(12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWWBWLSFVRSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


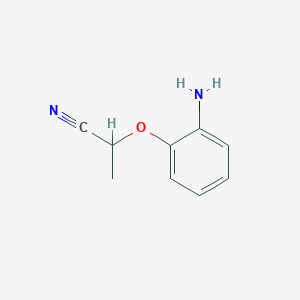
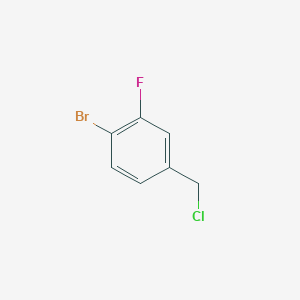
amine](/img/structure/B1527288.png)
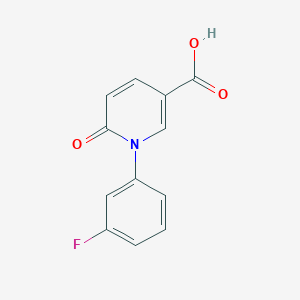


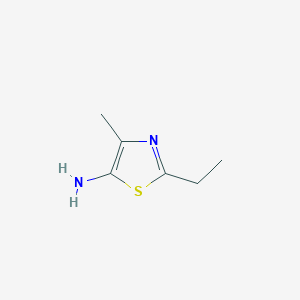
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)

![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
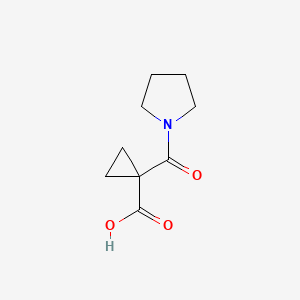
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)
